An In-depth Technical Guide to Ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its fundamental properties, reactivity, and potential applications from established knowledge of the broader[1][2][3]triazolo[4,3-a]pyrazine class of compounds. This scaffold is a recognized "privileged structure" in drug discovery, known for its versatile biological activities.[1][4]
Introduction to the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine core is a fused bicyclic heterocycle that has garnered substantial attention from the scientific community. Its unique electronic and structural features make it a valuable building block for the synthesis of novel therapeutic agents.[5] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and antidiabetic properties.[4][6] The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.
This guide will focus on a specific derivative, ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate, providing a detailed exploration of its anticipated characteristics and potential.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as solubility, absorption, and metabolism. Based on closely related analogs, the properties of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate are estimated as follows:
| Property | Estimated Value |
| Molecular Formula | C10H12N4O2 |
| Molecular Weight | 220.23 g/mol |
| Appearance | Likely a light yellow to white powder |
| Solubility | Expected to have moderate solubility in polar organic solvents |
| Storage Conditions | Store at 0-8°C for optimal stability[5] |
Synthesis and Reactivity
A plausible synthetic route to ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate can be conceptualized based on known reactions of the triazolo[4,3-a]pyrazine ring system. Nucleophilic substitution reactions on halogenated precursors are a common strategy.[2][7] A proposed synthetic workflow is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate.
Reactivity Insights
The[1][2][3]triazolo[4,3-a]pyrazine ring system is electron-deficient, which influences its reactivity. The pyrazine ring is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or a leaving group such as a halogen.[2][7] The triazole ring is generally more stable. Electrophilic substitution is less common and would likely occur on the pyrazine ring if forced.
Spectroscopic Characterization (Predicted)
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1H NMR: The spectrum would likely show signals for the ethyl group on the pyrazine ring (a triplet and a quartet), the ethyl ester group (another triplet and quartet), and distinct signals for the protons on the pyrazine ring. The chemical shifts of the pyrazine protons would be influenced by the electron-withdrawing nature of the fused triazole ring and the ester group.
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13C NMR: The carbon spectrum would display characteristic peaks for the carbonyl carbon of the ester, the carbons of the two ethyl groups, and the carbons of the heterocyclic rings.
Potential Biological Activities and Therapeutic Applications
The broad range of biological activities reported for[1][2][3]triazolo[4,3-a]pyrazine derivatives suggests that ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate could be a promising candidate for drug discovery programs.[4][6]
Potential Therapeutic Targets
Caption: Potential therapeutic areas for ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate derivatives.
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Anticancer: Many derivatives of this scaffold have shown potent activity against various cancer cell lines, often by inhibiting key signaling pathways. For instance, some analogs are dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis.[6]
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Antibacterial: The triazolo[4,3-a]pyrazine nucleus is present in compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
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Antimalarial: The scaffold has been explored in the development of novel antimalarial agents.[2][7]
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Antidiabetic: The core structure is a key component of sitagliptin, a drug used to treat type 2 diabetes by inhibiting the DPP-4 enzyme.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the synthesis and a representative biological evaluation of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate.
Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate (1 equivalent) in anhydrous toluene.
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Addition of Reagents: Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a suitable ligand if necessary. Then, slowly add the ethylating agent, such as a solution of ethylmagnesium bromide in THF (1.2 equivalents), at 0°C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate.
Biological Assay: Antibacterial Minimum Inhibitory Concentration (MIC)
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Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
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Compound Preparation: Prepare a stock solution of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using broth medium to obtain a range of concentrations.
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Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate, as a derivative of a highly privileged heterocyclic scaffold, holds considerable promise for applications in drug discovery and development. While further experimental validation is necessary, the insights from related compounds strongly suggest its potential as a versatile building block for creating novel therapeutic agents with a wide range of biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for future research into this intriguing molecule.
References
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Fisher, G. M., et al. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 16, 2748-2756. Available at: [Link].
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Fisher, G. M., et al. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 16, 2748-2756. Available at: [Link].
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. Available at: [Link].
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Zhang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7831. Available at: [Link].
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Schneller, S. W., et al. (1984). Biological activity and a modified synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, an isomer of formycin. Journal of Medicinal Chemistry, 27(7), 924-928. Available at: [Link].
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Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 5(10), 43-48. Available at: [Link].
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